2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
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Overview
Description
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves multiple steps, typically starting with the formation of the indazole core. Common synthetic routes include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals.
Indole: A structurally similar compound with a wide range of biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGUZRKFRBNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385883 |
Source
|
Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-78-2 |
Source
|
Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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